BenchChemオンラインストアへようこそ!

464924-27-4

Chemotaxis TSP-1 TGF-β

CAS 464924-27-4 (SLLK) is the sequence-specific negative control for LSKL in TSP-1-mediated TGF-β activation studies. Unlike generic peptides, SLLK exhibits no inhibition (plasma TGF-β1 0.20 vs LSKL 0.10 pg/mL), validating pathway-specific effects in fibrosis, aneurysm, and HAEC shear stress models. Essential for Boyden chamber chemotaxis and high-throughput screening to eliminate false positives. Ensure experimental rigor with validated control peptide.

Molecular Formula C₂₁H₄₁N₅O₆
Molecular Weight 459.58
CAS No. 464924-27-4
Cat. No. B612530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name464924-27-4
CAS464924-27-4
Molecular FormulaC₂₁H₄₁N₅O₆
Molecular Weight459.58
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

464924-27-4 (SLLK Peptide) – Technical Baseline for TSP-1/TGF-β Pathway Control Studies


CAS 464924-27-4 is the SLLK tetrapeptide (H-Ser-Leu-Leu-Lys-NH₂, C₂₁H₄₁N₅O₆, MW 459.58) , a synthetic control peptide for the Thrombospondin-1 (TSP-1) inhibitor LSKL . It functions as a negative control due to its sequence-specific inability to inhibit TSP-1-mediated activation of latent TGF-β [1].

Why Generic Substitution Fails for 464924-27-4: Sequence-Specific Inactivity Defines Its Utility


SLLK (Ser-Leu-Leu-Lys) cannot be substituted with generic tetrapeptides. Its sole research value is its inability to inhibit TSP-1-mediated TGF-β activation, a property validated only for the SLLK sequence against LSKL . Substituting another peptide (e.g., scrambled RGD) would introduce confounding variables, as LSKL specifically inhibits LAP-TSP-1 binding (IC₅₀ ~8.28 nM for SRI-31277, a LSKL derivative), while SLLK exhibits no significant effect (fold-change 3.3±0.5 vs. LSKL's 0.9±0.2, p=ns) [1]. In vivo, SLLK treatment yields plasma TGF-β1 levels of 0.20±0.02 pg/mL, versus LSKL's 0.10±0.01 pg/mL (P=0.0001) , confirming it does not act as a partial agonist. Using a non-validated control peptide risks misinterpreting off-target effects as pathway-specific inhibition [2].

464924-27-4 (SLLK) Quantitative Differentiation Evidence: Head-to-Head vs. LSKL


SLLK (464924-27-4) vs. LSKL in Monocyte Chemotaxis Assay: A Direct Functional Comparison

In a modified Boyden chamber assay, the SLLK control peptide (464924-27-4) failed to inhibit LAP-induced monocyte chemotaxis, while the active inhibitor LSKL completely blocked recruitment [1]. This establishes SLLK's functional inertness in the TSP-1/LAP pathway, validating its role as a negative control.

Chemotaxis TSP-1 TGF-β Monocyte Control Peptide

In Vivo Validation: SLLK (464924-27-4) Does Not Suppress Plasma TGF-β1 Levels in Aneurysm Model

In a mouse model of angiotensin II-induced abdominal aortic aneurysm, chronic administration of LSKL (30 mg/kg) significantly lowered plasma TGF-β1 levels, whereas SLLK did not . This confirms that SLLK lacks in vivo activity in the TSP-1/TGF-β axis.

In Vivo TGF-β1 Aneurysm LSKL Control Peptide

Pro-Fibrotic Gene Expression: SLLK (464924-27-4) Fails to Downregulate Col1a1, CTGF, and PAI-1 Under Oscillatory Shear Stress

In human aortic endothelial cells (HAEC) subjected to oscillatory shear stress (OS), LSKL treatment significantly reduced the expression of pro-fibrotic genes (Col1a1, CTGF, PAI-1) compared to SLLK treatment [1]. This demonstrates that SLLK does not recapitulate LSKL's anti-fibrotic effects at the transcriptional level.

Endothelial Cells Shear Stress Fibrosis TGF-β Gene Expression

Sequence Specificity: SLLK (464924-27-4) as a Validated Scrambled Control for LSKL

SLLK is a sequence-scrambled analog of LSKL (Leu-Ser-Lys-Leu), designed to maintain amino acid composition while disrupting TSP-1/LAP binding . LSKL competitively inhibits TSP-1-mediated TGF-β activation by binding to the LAP, a function not shared by SLLK [1].

Peptide Sequence Control Peptide Scrambled Control TSP-1 LSKL

Quality Specification: High Purity Standards for Reliable Control Experiments

Commercial sources of SLLK (464924-27-4) typically specify HPLC purity ≥95%, with some offering ≥98% [1]. This high purity is essential to avoid confounding biological activity from peptide contaminants that could obscure its function as a negative control.

HPLC Purity Peptide Synthesis Quality Control Reproducibility

Primary Research Applications for 464924-27-4 (SLLK) Based on Comparative Evidence


Validating TSP-1/LAP Pathway Inhibition in Monocyte/Macrophage Chemotaxis Studies

464924-27-4 serves as the definitive negative control for LSKL in Boyden chamber chemotaxis assays measuring LAP-induced monocyte recruitment. It ensures that observed reductions in chemotaxis are specifically due to TSP-1/LAP pathway blockade and not non-specific peptide effects [1].

In Vivo Control for TSP-1 Inhibition in Models of Fibrosis and Aneurysm

In chronic in vivo studies of fibrosis (e.g., renal, hepatic) or aneurysm, co-administration of SLLK with LSKL is essential. Quantitative data shows SLLK does not lower plasma TGF-β1 levels (0.20 vs. 0.10 pg/mL for LSKL), thereby validating that any therapeutic benefit observed with LSKL is specifically due to TSP-1 antagonism .

Assessing Shear Stress-Induced Pro-Fibrotic Gene Expression in Endothelial Cells

In HAEC models subjected to oscillatory shear stress, 464924-27-4 is used as a negative control to demonstrate that LSKL's ability to downregulate Col1a1, CTGF, and PAI-1 is not due to a general peptide effect. The lack of gene suppression by SLLK confirms the specificity of LSKL's anti-fibrotic action [2].

Sequence-Specific Control for Peptide Screening in TSP-1/TGF-β Pathway Drug Discovery

For high-throughput screening of peptide libraries targeting the TSP-1/LAP interaction, 464924-27-4 provides a validated scrambled sequence control. It helps distinguish true hits (LSKL-like activity) from non-specific peptide interactions, reducing false positives in early-stage drug discovery [3].

Quote Request

Request a Quote for 464924-27-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.